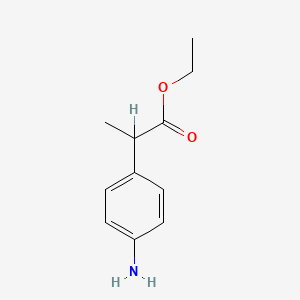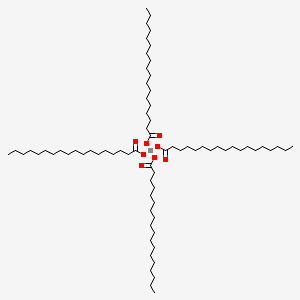
Tin stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically stearic acid . Tin stearate appears as colorless (white) crystals and is insoluble in water . It is widely used in various industries due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin stearate can be synthesized by reacting tin salts with stearic acid. One common method involves the direct reaction between tin and molten stearic acid under a nitrogen atmosphere at elevated temperatures (around 260°C) for several hours . This process results in the formation of this compound without the need for additional organic solvents.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin(II) chloride with sodium stearate in an aqueous medium. The reaction typically occurs at elevated temperatures, and the resulting this compound precipitates out of the solution. The product is then filtered, washed, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tin stearate undergoes various chemical reactions, including:
Oxidation and Reduction: Tin ions (Sn²⁺ and Sn⁴⁺) can participate in oxidation and reduction reactions, forming different tin compounds.
Common Reagents and Conditions:
Sodium Hydroxide: Used in hydrolysis reactions to form tin(II) chloride.
Hydrochloric Acid: Also used in hydrolysis reactions to form tin(II) chloride hydroxide.
Major Products Formed:
Tin(II) Chloride: Formed during hydrolysis reactions.
Tin(II) Chloride Hydroxide: Another product of hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Tin stearate has a wide range of applications in scientific research and various industries:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized as a stabilizer in pharmaceutical formulations.
Industry: Acts as a thickener, film-forming polymer, and release agent in the cosmetics and pharmaceuticals industries.
Wirkmechanismus
The mechanism of action of tin stearate involves its interaction with various molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates in organic reactions. In biological applications, it can interact with cellular components, aiding in the preparation and stabilization of samples for microscopy.
Vergleich Mit ähnlichen Verbindungen
Tin stearate is part of a broader class of compounds known as metallic stearates, which include derivatives of stearic acid with different metal cations. Some similar compounds include:
Calcium Stearate: Used as a stabilizer and lubricant in plastics and rubber.
Zinc Stearate: Employed as a release agent and lubricant in the rubber and plastics industries.
Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet formulations.
Uniqueness of this compound: this compound is unique due to its specific catalytic properties and its ability to form stable complexes with various organic molecules. Its applications in the production of ITO nanocrystals and its role as a thickener and film-forming agent in cosmetics and pharmaceuticals set it apart from other metallic stearates.
Eigenschaften
CAS-Nummer |
7637-13-0 |
|---|---|
Molekularformel |
C18H36O2Sn |
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
octadecanoate;tin(4+) |
InChI |
InChI=1S/C18H36O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI-Schlüssel |
JIVYAYWWEQOVRW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+4] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Sn] |
| 7637-13-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


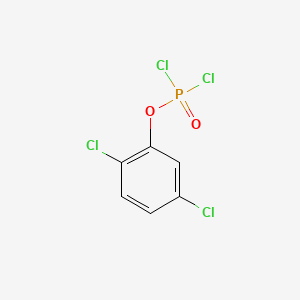
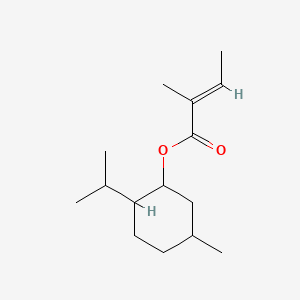



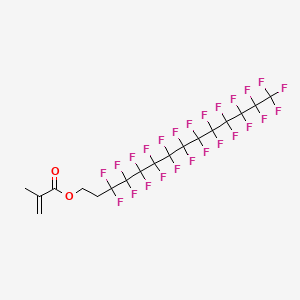
![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)




![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-](/img/structure/B1605384.png)
